Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium
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Overview
Description
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium is a useful research compound. Its molecular formula is C26H26Au2Cl2P2+2 and its molecular weight is 865.3 g/mol. The purity is usually 95%.
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Preparation Methods
Reaction of Gold with Chlorophosphines: Gold is reacted with chlorophosphines in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of gold oxides and phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of gold nanoparticles and reduced phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new organometallic complexes[][1].
Common reagents and conditions used in these reactions include inert atmospheres, solvents like THF or dichloromethane, and controlled temperatures to ensure selective and efficient reactions. The major products formed from these reactions include gold nanoparticles, phosphine oxides, and various organometallic complexes .
Scientific Research Applications
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation of alkynes and transfer reduction reactions. Its unique properties make it an effective catalyst for these transformations[][1].
Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Material Science: The compound is used in the preparation of gold nanoparticles, which have applications in electronics, optics, and medical diagnostics[][1].
Mechanism of Action
In catalysis, the compound acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium can be compared with other similar compounds, such as:
Chlorodiphenylphosphine: This compound is also an organophosphorus compound with similar reactivity but lacks the gold centers, making it less effective in catalysis.
Dichloro-1,2-bis(diphenylphosphino)ethanepalladium(II): This palladium complex has similar phosphine ligands but different metal centers, leading to different catalytic properties and applications.
Dibromonickel, 2-diphenylphosphaniumylethyl(diphenyl)phosphanium: This nickel complex shares similar ligands but exhibits different reactivity and applications due to the presence of nickel instead of gold.
The uniqueness of this compound lies in its gold centers, which provide distinct catalytic and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H26Au2Cl2P2+2 |
---|---|
Molecular Weight |
865.3 g/mol |
IUPAC Name |
chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;; |
InChI Key |
VYRCUTQUNKAXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |
Origin of Product |
United States |
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